2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound features a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-methylphenyl group. The compound’s structural complexity necessitates advanced characterization techniques, such as NMR spectroscopy (for functional group analysis) and X-ray crystallography (for confirming stereochemistry and packing modes) .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-13-4-3-5-14(10-13)22-18(24)12-29-20-21-11-17(19(25)23-20)30(26,27)16-8-6-15(28-2)7-9-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATHGVMEGVYUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several analogues, allowing for systematic comparisons of substituent effects and functional group contributions. Below is a detailed analysis:
Pyrimidinone-Based Analogues
- Compound A : 2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- Key Differences :
- Aromatic Substituent: 3-Chloro-4-methoxybenzenesulfonyl vs. 4-methoxybenzenesulfonyl.
- Acetamide Substituent : N-(cyclohexenylethyl) vs. N-(3-methylphenyl). The cyclohexenyl group introduces steric bulk and lipophilicity, which may influence membrane permeability.
- Characterization : Both compounds require similar analytical workflows (e.g., NMR for sulfonyl and acetamide protons, X-ray for crystallographic validation).
Acetamide Derivatives with Heteroaryl Groups
- Compound B : N-(4-bromophenyl)-2-(2-thienyl)acetamide
- Key Differences :
- Core Structure: Lacks the pyrimidinone-sulfonyl scaffold, replacing it with a thienyl group. This simplification reduces molecular weight but may diminish target specificity.
- Substituent Effects : The bromophenyl group offers a heavy atom effect, useful in crystallography, while the thienyl group contributes π-π stacking interactions.
Sulfamoyl-Pyrimidinone Hybrids
- Compound C : (S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13)
- Key Differences :
- Linkage : Uses a tetrahydropyrimidin-2-ylthio group instead of a dihydropyrimidin-2-ylsulfanyl moiety. The saturated ring in B13 may reduce aromaticity, altering electronic properties.
Structural and Functional Group Analysis (Table 1)
*Calculated based on molecular formulas from cited references.
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